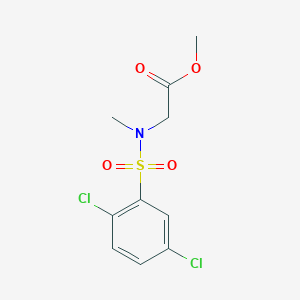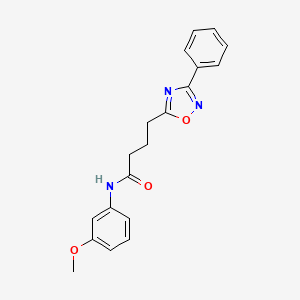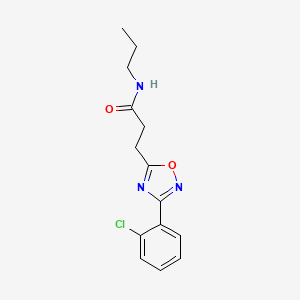
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The exact mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood. However, it has been suggested that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide exerts its biological activities by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects
Studies have shown that 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can reduce inflammation and pain in animal models of inflammation and pain. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has also been shown to possess anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
实验室实验的优点和局限性
One of the advantages of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relative ease of synthesis. 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is also relatively stable and can be stored for an extended period without significant degradation. However, one of the limitations of using 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental setups.
未来方向
The potential applications of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in various fields make it an exciting area of research. Some of the future directions that could be explored include:
1. Development of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide-based drugs for the treatment of inflammatory and pain-related disorders.
2. Investigation of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of epilepsy.
3. Exploration of the potential use of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in the treatment of psychiatric disorders.
4. Investigation of the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide at the molecular level.
5. Development of new synthetic routes for the production of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its derivatives.
Conclusion
In conclusion, 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a promising compound that has shown potential in various areas of scientific research. Its ease of synthesis, stability, and diverse biological activities make it an exciting area of research for the development of new drugs and therapies. Further studies are needed to fully understand the mechanism of action of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields.
合成方法
The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 2-chlorobenzohydrazide with propionic anhydride to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with propylamine to yield 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. The synthesis of 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is relatively simple and can be carried out under mild reaction conditions.
科学研究应用
3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to possess various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. These activities make 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-2-9-16-12(19)7-8-13-17-14(18-20-13)10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGGUDDSMJEHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

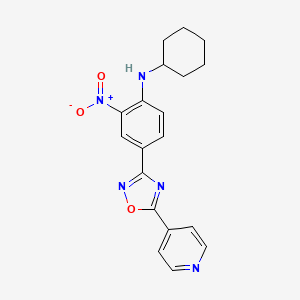
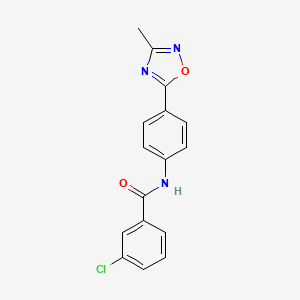
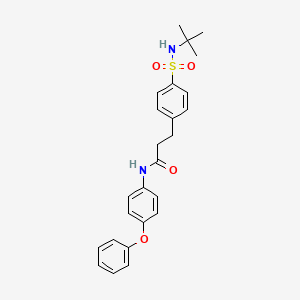

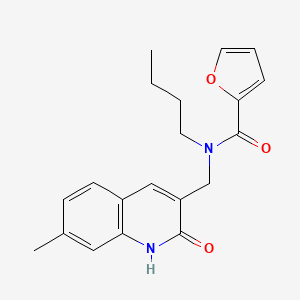
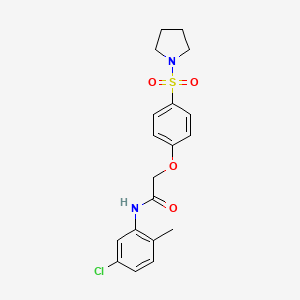
![N'-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7686767.png)

